[3-Bromo-4-(propan-2-yloxy)phenyl]methanol
Description
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol is a brominated aromatic compound featuring a hydroxymethyl (-CH₂OH) group at the para position relative to a bromine atom (position 3) and an isopropyl ether (propan-2-yloxy) substituent at position 4. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₃BrO₂ (MW: 245.12 g/mol). The isopropyloxy group enhances lipophilicity, influencing solubility and interaction with biological targets .
Properties
IUPAC Name |
(3-bromo-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXBHJGSVZFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-Bromo-4-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with LiAlH4 would yield the de-brominated alcohol .
Scientific Research Applications
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-Bromo-4-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs based on substituents at positions 3 and 4 of the benzyl alcohol scaffold:
Key Observations:
- Solubility: Methoxy and methyl analogs exhibit better aqueous solubility due to smaller substituents, whereas bulky groups (e.g., 4-chlorophenoxy) reduce solubility .
- Acidity : Difluoromethoxy’s electron-withdrawing nature increases the acidity of the hydroxymethyl group, which could influence hydrogen-bonding interactions in biological systems .
Biological Activity
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol, also known as (3-bromo-4-isopropoxyphenyl)methanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (3-bromo-4-isopropoxyphenyl)methanol
- CAS Number : 454186-08-4
- Molecular Formula : C10H13BrO2
- Molecular Weight : 245.12 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to decreased production of specific metabolites.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Here are some key findings:
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that similar structures can exhibit selective activity against bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar phenolic structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess these properties, although direct studies are needed for confirmation.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives related to this compound and evaluated their biological activities. The results indicated that modifications in the molecular structure could enhance or diminish biological efficacy, emphasizing the importance of the bromine and isopropoxy groups in determining activity .
- Toxicity Studies : Preliminary toxicity assessments using human cell lines showed that compounds similar to this compound did not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| <sup>1</sup>H NMR (CDCl3) | δ 1.34 (d, 6H, CH(CH3)2), δ 4.58 (s, 2H, CH2OH), δ 4.70 (m, 1H, OCH(CH3)2) | |
| IR (KBr) | 3350 cm<sup>−1</sup> (O-H), 1240 cm<sup>−1</sup> (C-O-C) |
Q. Table 2. Optimized Reaction Conditions for Cross-Coupling
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | THF/H2O | 80 | 60 |
| XPhos-Pd-G3 | Toluene/EtOH | 100 | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
